

Pemafibrate-d4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Pemafibrate-d4

Cat. No.: B15135581

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An in-depth guide to the structure, properties, and application of the deuterated internal standard, **Pemafibrate-d4**.

Introduction to Pemafibrate-d4

Pemafibrate-d4 is the deuterated form of Pemafibrate, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) modulator.[1][2] Pemafibrate itself is utilized in the treatment of hyperlipidemia by regulating the expression of genes involved in lipid metabolism.[1][3] **Pemafibrate-d4** is synthesized by incorporating four deuterium atoms into the Pemafibrate structure. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in methods utilizing mass spectrometry.[2] The near-identical physicochemical properties to the parent compound, combined with a distinct mass, allow for precise correction of analyte loss during sample preparation and variations in instrument response.

Chemical Structure and Properties

The chemical structure of Pemafibrate is characterized by a Y-shaped configuration, which contributes to its high affinity and selectivity for the PPAR α ligand-binding domain. The IUPAC name for Pemafibrate is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid.

In **Pemafibrate-d4**, four hydrogen atoms are replaced by deuterium atoms. Based on its IUPAC name, deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-

(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate, the labeling consists of three deuterium atoms on the methoxy group and one on the butanoate group.

Image of Pemafibrate Structure:

(A visual representation of the Pemafibrate chemical structure would be placed here in a full whitepaper. For this format, refer to the structural details provided.)

Data Presentation: Quantitative Properties

The table below summarizes and compares the key quantitative data for both Pemafibrate and its deuterated analog, **Pemafibrate-d4**.

| Property | Pemafibrate | Pemafibrate-d4 |
|-------------------|---|--|
| Molecular Formula | C ₂₈ H ₃₀ N ₂ O ₆ | C ₂₈ H ₂₆ D ₄ N ₂ O ₆ |
| Molecular Weight | ~490.55 g/mol | ~494.57 g/mol |
| Monoisotopic Mass | 490.210387 Da | 494.235494 Da |
| CAS Number | 848259-27-8 | 2924193-31-5 |

Experimental Protocols: Application in Bioanalysis

Pemafibrate-d4 is crucial for the accurate quantification of Pemafibrate in biological matrices, such as plasma, using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An established LC-MS/MS method allows for the sensitive determination of Pemafibrate concentrations, which is essential for pharmacokinetic studies.

While some studies may utilize other deuterated variants like Pemafibrate-d11, the protocol for using **Pemafibrate-d4** as an internal standard would follow the same principles.

Example Protocol: Quantification of Pemafibrate in Rat Plasma via LC-MS/MS

This protocol is adapted from a validated method for low-level determination of Pemafibrate.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

- To a 50 µL plasma sample, add a known concentration of **Pemafibrate-d4** solution (as the internal standard).
- Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

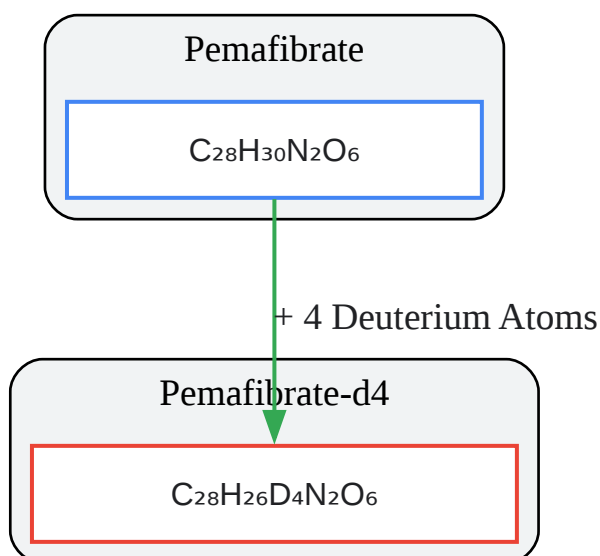
2. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A suitable C18 reversed-phase column (e.g., X-Bridge C18, 150 × 4.6 mm, 3.5 µm).
 - Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.
 - Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Pemafibrate: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - **Pemafibrate-d4** (IS): Monitor the transition from its unique precursor ion (m/z, approximately +4 Da compared to Pemafibrate) to its corresponding product ion.
- Data Analysis: The concentration of Pemafibrate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (**Pemafibrate-d4**) and comparing it against a calibration curve.

Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship between Pemafibrate and **Pemafibrate-d4**, highlighting the isotopic labeling.



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Caption: Relationship between Pemafibrate and its deuterated form, **Pemafibrate-d4**.

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